molecular formula C22H27N3O4 B14253027 Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 185609-78-3

Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-

Cat. No.: B14253027
CAS No.: 185609-78-3
M. Wt: 397.5 g/mol
InChI Key: QHRMEMAFLSGRRJ-UHFFFAOYSA-N
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Description

Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core, a nitro group, and a piperidinylmethyl phenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the piperidinylmethyl phenoxypropyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the piperidinylmethyl phenoxypropyl side chain play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(1-piperidinylmethyl)benzamide
  • N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}benzamide
  • 4-Nitro-N-(3-pyridinyl)benzamide

Uniqueness

Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

185609-78-3

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

4-nitro-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide

InChI

InChI=1S/C22H27N3O4/c26-22(19-8-10-20(11-9-19)25(27)28)23-12-5-15-29-21-7-4-6-18(16-21)17-24-13-2-1-3-14-24/h4,6-11,16H,1-3,5,12-15,17H2,(H,23,26)

InChI Key

QHRMEMAFLSGRRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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